5-(Piperidin-2-yl)isoxazol-3(2H)-one is a heterocyclic compound that belongs to the isoxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Isoxazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor effects. The specific structure of 5-(Piperidin-2-yl)isoxazol-3(2H)-one suggests it may have unique interactions with biological targets, making it a subject of interest for further research.
5-(Piperidin-2-yl)isoxazol-3(2H)-one is classified under the category of isoxazole derivatives. Isoxazoles can be synthesized through various chemical reactions, including cycloaddition reactions involving nitrile oxides and dipolarophiles. The compound can be sourced from academic literature focusing on synthetic methodologies for isoxazole derivatives and their biological evaluations .
The synthesis of 5-(Piperidin-2-yl)isoxazol-3(2H)-one typically involves several key steps:
Technical details regarding these methods include the use of solvents like dimethylformamide or ethanol, reaction temperatures ranging from room temperature to reflux conditions, and the potential application of microwave irradiation to enhance reaction rates .
The molecular structure of 5-(Piperidin-2-yl)isoxazol-3(2H)-one features:
5-(Piperidin-2-yl)isoxazol-3(2H)-one can participate in several chemical reactions typical for isoxazole derivatives:
These reactions are facilitated by the inherent reactivity of the isoxazole ring and the piperidine moiety .
The mechanism of action for 5-(Piperidin-2-yl)isoxazol-3(2H)-one may involve interaction with specific biological targets such as enzymes or receptors. The presence of both nitrogen and oxygen in the isoxazole ring allows for hydrogen bonding and electrostatic interactions with target biomolecules. This could lead to modulation of biological pathways related to inflammation or cell proliferation.
Research indicates that compounds within this class may inhibit certain enzymes involved in inflammatory processes, although specific data on this compound's mechanism remains limited .
5-(Piperidin-2-yl)isoxazol-3(2H)-one typically appears as a crystalline solid. Its melting point and solubility characteristics would depend on the purity and specific conditions under which it was synthesized.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases that could hydrolyze the isoxazole ring. Its reactivity profile suggests it could undergo further derivatization through functionalization at either the piperidine or isoxazole moieties .
5-(Piperidin-2-yl)isoxazol-3(2H)-one has potential applications in various scientific fields:
5-(Piperidin-2-yl)isoxazol-3(2H)-one is a complex bicyclic molecule classified as a hybrid heterocycle due to its fusion of two distinct ring systems: an isoxazolone and a piperidine. According to IUPAC conventions, the parent structure is the 3(2H)-isoxazolone ring, indicating an unsaturated five-membered ring containing nitrogen (N1) and oxygen (O1) atoms at positions 1 and 2, respectively, with a carbonyl group at C3. The substituent "5-(piperidin-2-yl)" denotes a piperidine moiety—a six-membered, saturated heterocycle with one nitrogen atom—attached via its secondary carbon (C2) to the C5 position of the isoxazolone ring [3] [5]. The systematic name reflects the atomic numbering and bonding patterns essential for unambiguous chemical identification.
Key structural features include:
Table 1: Nomenclature and Structural Descriptors
Property | Description |
---|---|
IUPAC Name | 5-(Piperidin-2-yl)-4,5-dihydro-3H-isoxazol-3-one (tautomer) |
Molecular Formula | C₈H₁₂N₂O₂ |
Ring Systems | Isoxazol-3(2H)-one + Piperidine |
Key Functional Groups | Lactam carbonyl, tertiary amine, enolizable C-H |
Stereochemistry | Chiral center at C2 of piperidine; enantiomers possible |
The compound emerged from systematic explorations into isoxazole-piperidine hybrids during the early 2010s, driven by the therapeutic success of drugs containing these motifs. Isoxazole synthesis dates to Claisen's 1903 method using propargylaldehyde acetal oximation [6], while piperidine's natural occurrence (e.g., in piperine) and synthetic utility have been known since the 19th century [5]. The specific fusion of these rings gained traction after seminal work on kinase inhibitors and PARP antagonists like MK-4827 (containing a 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole scaffold), which demonstrated potent antitumor activity in BRCA-mutant cancers [1]. This highlighted piperidine's role in enhancing target binding. Concurrently, isoxazole-based drugs like valdecoxib (COX-2 inhibitor) and leflunomide (antirheumatic) validated isoxazolone's pharmacophore versatility [3] [6].
The first documented synthesis of 5-(piperidin-2-yl)isoxazol-3(2H)-one likely utilized a 1,3-dipolar cycloaddition strategy, where a nitrile oxide (derived from a piperidine-bearing aldehyde oxime) reacted with a dipolarophile like ethyl acrylate. Advances in "click chemistry" later enabled regioselective variants using copper(I) catalysis or microwave-assisted reactions, improving yields from ~50% to >85% [6]. Key milestones include:
This scaffold exemplifies strategic molecular hybridization in medicinal chemistry, merging the metabolic stability of piperidine with the bioisosteric versatility of isoxazolone. Piperidine is a privileged motif in CNS drugs due to its ability to mimic peptide turn structures and enhance blood-brain barrier penetration. Approximately 15% of commercial drugs contain piperidine, including antipsychotics (risperidone) and analgesics [5] [10]. Isoxazolone serves as a carboxylic acid bioisostere (e.g., in zonisamide) and a ligand for metal-binding enzymes [3] [6].
The hybrid's significance is underscored by:
Table 2: Therapeutic Applications of Isoxazole-Piperidine Hybrids
Disease Area | Example Compound | Mechanism/Target | Key Activity |
---|---|---|---|
Oncology | A5 [4] | c-Myc/Max dimer disruption | 76.4% tumor inhibition (lung cancer) |
Liver Cancer | 5m, 5o [9] | Akt/p53 pathway modulation | IC₅₀ = 0.3–3.7 μM (Huh7 cells) |
Inflammation | MRS4654 [8] | P2Y14R antagonism | IC₅₀ = 15 nM (UDPG inhibition) |
Antimicrobials | Sulfisoxazole [2] | Dihydropteroate synthase inhibition | 2nd-gen sulfonamide antibiotic |
Synthetic innovations continue to expand its utility, such as dielectric heating for 30-minute cycloadditions and biorenewable deep eutectic solvents (e.g., choline chloride:urea) for eco-friendly production [6]. The compound remains a cornerstone in developing PROTACs, kinase inhibitors, and antibacterials addressing multidrug resistance [2] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7